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Compound of Interest

Compound Name: Salvianolic acid C

Cat. No.: B192313 Get Quote

Introduction
Salvianolic acid C is a potent bioactive phenolic acid isolated from the roots and rhizomes of

Salvia miltiorrhiza Bunge (Danshen). As a compound of significant interest in pharmaceutical

research and drug development, its comprehensive structural elucidation and quantification are

paramount. This document provides detailed application notes and standardized protocols for

the spectroscopic analysis of Salvianolic acid C, intended for researchers, scientists, and drug

development professionals. The methodologies cover Ultraviolet-Visible (UV-Vis) Spectroscopy,

Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a key

signaling pathway influenced by Salvianolic acid C is illustrated to provide context for its

biological activity.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of Salvianolic acid C.

Table 1: UV-Visible Spectroscopic Data for Salvianolic Acid C

Solvent λmax (nm) Reference

Methanol 222, 266, 296, 347 [1]
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Table 2: FT-IR Spectroscopic Data (Reference: Salvianolic Acid B)

Note: Due to the structural similarity between Salvianolic acid C and Salvianolic acid B, the

FT-IR data for Salvianolic acid B is provided as a reference.

Wavenumber (cm⁻¹) Assignment

~3386 O-H stretching (phenolic hydroxyl)

~1718 C=O stretching (ester)

~1600-1450 C=C stretching (aromatic rings)

~1200-1000 C-O stretching

Table 3: Mass Spectrometry Data for Salvianolic Acid C

Parameter Value Reference

Molecular Formula C₂₆H₂₀O₁₀

Molecular Weight 492.44 g/mol

Ionization Mode
Electrospray Ionization (ESI),

Negative

Precursor Ion [M-H]⁻ m/z 491

Major Fragment Ions m/z 293

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Salvianolic Acid C

Note: The following data is referenced from the Journal of the Chinese Chemical Society, 2003,

50, 1079-1084. Access to the full detailed spectral data was not available.

Nucleus Solvent Reference

¹H NMR CD₃OD

¹³C NMR CD₃OD
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Experimental Protocols
A generalized workflow for the spectroscopic analysis of Salvianolic acid C is presented

below.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Salvianolic Acid C Standard or Extract Dissolve in appropriate solvent
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Figure 1: General experimental workflow for the spectroscopic analysis of Salvianolic acid C.

UV-Visible Spectroscopy Protocol
Objective: To determine the absorption maxima of Salvianolic acid C.

Materials:

Salvianolic acid C standard

Methanol (spectroscopic grade)

Quartz cuvettes
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UV-Vis spectrophotometer

Procedure:

Sample Preparation: Prepare a stock solution of Salvianolic acid C in methanol at a

concentration of 1 mg/mL. From the stock solution, prepare a working solution with a

concentration of 10 µg/mL in methanol.

Instrumentation:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15

minutes.

Set the wavelength range to 200-400 nm.

Measurement:

Fill a quartz cuvette with methanol to serve as a blank and zero the instrument.

Rinse the cuvette with the Salvianolic acid C working solution and then fill it.

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of Salvianolic acid C to identify its functional

groups.

Materials:

Salvianolic acid C standard

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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FT-IR spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Thoroughly dry the Salvianolic acid C sample and KBr to remove any moisture.

In an agate mortar, grind 1-2 mg of Salvianolic acid C with approximately 100-200 mg of

KBr until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for

several minutes to form a transparent or semi-transparent pellet.

Instrumentation:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Measurement:

Acquire the FT-IR spectrum of the sample from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol
Objective: To confirm the molecular weight and obtain fragmentation patterns of Salvianolic
acid C for structural confirmation and quantification.

Materials:

Salvianolic acid C standard

Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)

Ultrapure water

LC-MS system with an electrospray ionization (ESI) source

Procedure:

Sample Preparation: Dissolve Salvianolic acid C in a mixture of acetonitrile and water (e.g.,

50:50 v/v) to a final concentration of 1 µg/mL.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient: A typical gradient would start with a low percentage of B, increasing to a high

percentage over 15-20 minutes to elute the compound.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

Scan Range:m/z 100-600.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.

Nebulizer Pressure: 30-40 psi.
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Data Analysis: Extract the ion chromatogram for the [M-H]⁻ ion of Salvianolic acid C (m/z

491). Analyze the mass spectrum to confirm the molecular weight and study the

fragmentation pattern in MS/MS mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To obtain detailed structural information of Salvianolic acid C through ¹H and ¹³C

NMR spectroscopy.

Materials:

Salvianolic acid C standard (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated methanol (CD₃OD)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation:

Dissolve the required amount of Salvianolic acid C in approximately 0.6-0.7 mL of

CD₃OD directly in a clean, dry NMR tube.

Ensure the sample is fully dissolved and the solution is homogeneous.

Instrumentation:

Tune and shim the NMR spectrometer according to standard procedures.

Measurement:

Acquire the ¹H NMR spectrum.

Acquire the proton-decoupled ¹³C NMR spectrum.
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If further structural elucidation is needed, perform 2D NMR experiments such as COSY,

HSQC, and HMBC.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) and coupling

constants (J). Assign the signals in both ¹H and ¹³C spectra to the respective atoms in the

Salvianolic acid C molecule.

Biological Activity Context: Signaling Pathway
Salvianolic acid C has been shown to exhibit a range of biological activities, including anti-

fibrotic effects. One of the key signaling pathways modulated by salvianolic acids is the

Transforming Growth Factor-β (TGF-β)/Smad pathway. Inhibition of this pathway can

ameliorate fibrosis.
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Figure 2: Inhibition of the TGF-β/Smad signaling pathway by Salvianolic acid C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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